Desferriferribactin: A Technical Guide to Structure, Function, and Experimental Analysis
Desferriferribactin: A Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desferriferribactin is a crucial siderophore and a biosynthetic precursor to the pyoverdin class of iron chelators produced by Pseudomonas fluorescens. As a key molecule in microbial iron acquisition, its structure and function are of significant interest for understanding bacterial physiology, developing novel antimicrobial strategies, and exploring potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, function, and experimental protocols related to desferriferribactin, intended for researchers, scientists, and professionals in drug development.
Structure of Desferriferribactin
Desferriferribactin is a cyclic hexapeptide. Its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation studies.
Chemical Structure and Composition
The chemical formula for desferriferribactin is C₂₄H₄₁N₇O₁₀, with a molecular weight of 587.63 g/mol . The cyclic peptide is composed of the following amino acid residues:
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L-Glutamic acid
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D-Alanine
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L-2,3-Diaminopropionic acid
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Two residues of L-N⁵-hydroxyornithine
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D-Serine
The iron-chelating center of desferriferribactin is formed by the hydroxamate groups of the two L-N⁵-hydroxyornithine residues and the α-amino and α-carboxylate groups of the L-glutamic acid. This coordination site allows for the high-affinity binding of a single ferric iron (Fe³⁺) ion.
Function of Desferriferribactin
Siderophore Activity and Iron Acquisition
The primary function of desferriferribactin is to act as a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to scavenge for iron in the extracellular environment. In iron-limited conditions, Pseudomonas fluorescens synthesizes and secretes desferriferribactin. The molecule binds to available ferric iron, forming the stable ferri-desferriferribactin complex. This complex is then recognized by specific outer membrane receptors on the bacterial cell surface and transported into the periplasm. The iron is subsequently released from the siderophore and transported into the cytoplasm for use in various metabolic processes, including cellular respiration and DNA synthesis.
Precursor to Pyoverdins
Desferriferribactin serves as a key biosynthetic intermediate in the production of pyoverdins, the primary siderophores of fluorescent pseudomonads. The biosynthesis of pyoverdins involves the attachment of a fluorescent chromophore and a variable acyl side chain to the desferriferribactin core. This modular biosynthesis allows for significant structural diversity among pyoverdins produced by different Pseudomonas strains.
Antimicrobial Potential
Due to its critical role in iron acquisition, the desferriferribactin-mediated iron uptake system presents a potential target for the development of novel antimicrobial agents. Strategies such as the design of "Trojan horse" antibiotics, where a cytotoxic agent is attached to a siderophore to facilitate its entry into the bacterial cell, are being explored.
Quantitative Data
Currently, publicly available quantitative data specifically for desferriferribactin's iron binding affinity and antimicrobial activity is limited. However, data for related pyoverdin siderophores can provide an estimate of its high-affinity iron chelation.
| Parameter | Value | Reference |
| Iron (Fe³⁺) Binding Affinity (pFe) | Not specifically reported for desferriferribactin. Pyoverdins typically exhibit pFe values in the range of 24-27. | General knowledge on pyoverdins |
| Minimum Inhibitory Concentration (MIC) | Not reported. |
Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and functional analysis of desferriferribactin.
Isolation and Purification of Desferriferribactin
Objective: To isolate and purify desferriferribactin from Pseudomonas fluorescens culture.
Methodology:
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Bacterial Culture: Pseudomonas fluorescens (e.g., ATCC 13525) is cultured in an iron-deficient medium (e.g., succinate medium) to induce siderophore production.
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Supernatant Collection: After a suitable incubation period (typically 48-72 hours), the bacterial culture is centrifuged to pellet the cells, and the supernatant containing the secreted siderophores is collected.
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Adsorption Chromatography: The supernatant is passed through a column containing a non-polar adsorbent resin (e.g., Amberlite XAD-4). The siderophores adsorb to the resin.
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Elution: The column is washed with deionized water to remove salts and other polar compounds. The siderophores are then eluted with a gradient of methanol in water.
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Further Purification: The fractions containing desferriferribactin are identified (e.g., by the Chrome Azurol S (CAS) assay) and pooled. Further purification is achieved by a combination of gel filtration chromatography (e.g., Sephadex G-25) and high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).
Structural Characterization
Objective: To confirm the structure of purified desferriferribactin.
Methodologies:
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Mass Spectrometry (MS):
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Sample Preparation: The purified desferriferribactin sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
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Analysis: The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight. High-resolution MS (e.g., FT-ICR or Orbitrap) can be used to confirm the elemental composition. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which helps in sequencing the peptide backbone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A concentrated solution of the purified desferriferribactin is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Analysis: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed. The data from these experiments are used to determine the amino acid composition, their sequence, and the three-dimensional conformation of the molecule.
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Functional Assays
Objective: To assess the iron-chelating and biological activity of desferriferribactin.
Methodologies:
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Chrome Azurol S (CAS) Assay (for Siderophore Detection):
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Reagent Preparation: The CAS assay solution is prepared by mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.
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Assay: An aliquot of the sample containing desferriferribactin is added to the CAS assay solution. The chelation of iron by the siderophore results in a color change from blue to orange/purple, which can be quantified spectrophotometrically at 630 nm.
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Iron Binding Affinity Determination (Potentiometric Titration):
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Sample Preparation: A solution of desferriferribactin of known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl).
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Titration: The solution is titrated with a standardized solution of ferric chloride (FeCl₃) while monitoring the pH. The data is used to calculate the formation constants of the ferri-desferriferribactin complex.
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Antimicrobial Susceptibility Testing (Broth Microdilution):
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Inoculum Preparation: A standardized inoculum of a target bacterial strain is prepared.
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Assay: Serial dilutions of desferriferribactin (or its iron-loaded form) are prepared in a 96-well microtiter plate containing growth medium. The bacterial inoculum is added to each well.
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Incubation and Analysis: The plate is incubated under appropriate conditions, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
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Signaling Pathways and Workflows
Desferriferribactin Biosynthesis and Iron Uptake Workflow
Caption: Workflow of desferriferribactin biosynthesis, secretion, iron chelation, and uptake.
Experimental Workflow for Isolation and Characterization
Caption: Experimental workflow for the isolation and structural characterization of desferriferribactin.
